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Compound of Interest

Compound Name: Valsartan

Cat. No.: B1682817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of various

valsartan salt forms and formulations. The information presented is compiled from multiple

studies to assist researchers and professionals in drug development in understanding the

absorption, distribution, metabolism, and excretion of this widely used angiotensin II receptor

blocker.

Executive Summary
Valsartan is available in various formulations, including immediate-release tablets, capsules,

and oral suspensions, as well as in fixed-dose combinations with other cardiovascular agents

such as hydrochlorothiazide (a diuretic) and amlodipine (a calcium channel blocker). A newer

formulation combines valsartan with sacubitril, a neprilysin inhibitor. These different forms are

designed to improve patient compliance, enhance efficacy, and manage specific cardiovascular

conditions. Understanding their distinct pharmacokinetic profiles is crucial for optimizing

therapeutic outcomes.

Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of different valsartan
formulations based on data from various clinical studies.
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Formulation
/Combinatio
n

Cmax (Peak
Plasma
Concentrati
on)

Tmax (Time
to Peak
Plasma
Concentrati
on)

AUC (Area
Under the
Curve)

Half-life (t½)
Key
Findings

Valsartan

Tablet

(Reference)

1.471

µg/mL[1]

2-4 hours[2]

[3][4][5]

Varies by

dose
~6 hours

Standard

formulation.

Food can

decrease

AUC by

~40% and

Cmax by

~50%.

Valsartan

Capsule

5,831.4

µg/mL (for

80mg dose)

2.5 hours

44,963

µg/mLh (for

80mg dose)

6-9 hours

Bioequivalent

to tablet

formulation.

Valsartan

Oral

Suspension

1.93-fold

higher than

tablet

Not specified

1.56-fold

higher than

tablet

Not specified

Higher rate

and extent of

absorption

compared to

tablets.

Valsartan/Hy

drochlorothia

zide

Valsartan:

Not

significantly

different from

valsartan

alone.

Hydrochlorot

hiazide: 121

ng/mL (with

benazepril)

vs 168 ng/mL

(alone).

Valsartan: 2-4

hours.

Hydrochlorot

hiazide: ~1.5-

2 hours.

Valsartan:

Co-

administratio

n may slightly

decrease

AUC.

Hydrochlorot

hiazide: 955

ngh/mL (with

benazepril)

vs 1160

ngh/mL

(alone).

Valsartan: ~6

hours.

Hydrochlorot

hiazide: 5-15

hours.

Co-

administratio

n can lead to

a slight

decrease in

the systemic

exposure of

valsartan.
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Valsartan/Aml

odipine

Valsartan:

1376.98 ±

473.07

ng/mL.

Amlodipine:

3.58 ± 0.80

ng/mL.

Not specified

Valsartan:

AUC0–t:

8409.56 ±

3315.33

hng/mL.

Amlodipine:

AUC0–72h:

117.42 ±

29.13

h*ng/mL.

Not specified

Bioequivalent

to co-

administratio

n of individual

tablets.

Sacubitril/Val

sartan

Valsartan:

Reaches

peak plasma

concentration

in 2.0-3.0

hours.

2.0-3.0 hours

In heart

failure

patients, AUC

is ~2.3-fold

higher than in

healthy

subjects.

Not specified

Sacubitril is a

prodrug

rapidly

converted to

the active

metabolite

sacubitrilat.

Valsartan

Orodispersibl

e Tablet

2.879 µg/mL 1.08 hours

Relative

bioavailability

of 135%

compared to

conventional

tablets.

Not specified

Faster rate of

absorption

and higher

bioavailability

compared to

conventional

tablets.

Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental

designs. Below are representative methodologies used in the cited pharmacokinetic studies.

Bioequivalence Study of Valsartan Formulations
Study Design: These studies are typically conducted as randomized, open-label, two-period

crossover trials in healthy adult volunteers. A washout period of at least 5-7 days separates

the dosing periods.
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Dosing: Subjects receive a single oral dose of the test and reference formulations under

fasting conditions.

Blood Sampling: Venous blood samples are collected at pre-specified time points before and

after drug administration, typically up to 48 hours post-dose.

Analytical Method: Plasma concentrations of valsartan are determined using a validated

high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS)

method.

Pharmacokinetic Analysis: Non-compartmental methods are used to determine the key

pharmacokinetic parameters, including Cmax, Tmax, AUC0-t (from time zero to the last

measurable concentration), and AUC0-∞ (extrapolated to infinity).

Drug-Drug Interaction Study (Valsartan and
Hydrochlorothiazide)

Study Design: An open-label, randomized, four-period crossover study in healthy male

volunteers was conducted to assess the potential interaction between valsartan and

hydrochlorothiazide.

Treatments: The four treatment periods consisted of: valsartan alone, hydrochlorothiazide

alone, co-administration of valsartan and hydrochlorothiazide, and a fixed-dose combination

tablet of valsartan/hydrochlorothiazide.

Analysis: Pharmacokinetic parameters for both valsartan and hydrochlorothiazide were

determined for each treatment period to evaluate any significant differences in their

absorption and disposition when administered together versus alone.

Visualizations
The Renin-Angiotensin-Aldosterone System (RAAS) and
the Mechanism of Action of Valsartan
The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS), a critical

pathway in the regulation of blood pressure, and highlights the point of intervention for
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valsartan. Valsartan selectively blocks the Angiotensin II Type 1 (AT1) receptor, thereby

inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.
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Click to download full resolution via product page

Caption: The Renin-Angiotensin-Aldosterone System and Valsartan's Mechanism of Action.

Experimental Workflow for a Typical Bioequivalence
Study
This diagram outlines the standard workflow for a clinical trial designed to assess the

bioequivalence of two different valsartan formulations.
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Phase 1: Screening & Enrollment

Phase 2: Study Conduct

Phase 3: Analysis & Reporting
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Caption: A Standardized Workflow for a Valsartan Bioequivalence Study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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